cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine

Sigma‑2 receptor (TMEM97) Radioligand binding Selectivity profiling

cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine (CAS 856841-15-1; also designated (2S,4R)-2-(3,4-dimethoxyphenyl)-4-methylpiperidine hydrochloride ) is a conformationally restricted 2-arylpiperidine derivative within the broader class of sigma‑receptor ligands. The compound bears a 3,4‑dimethoxyphenyl group at C‑2 and a methyl substituent at C‑4 locked in a cis relative orientation on the piperidine ring (C₁₄H₂₁NO₂·ClH; MW 235.32 g/mol; XLogP3 = 2.5).

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B13929792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC1CCNC(C1)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C14H21NO2/c1-10-6-7-15-12(8-10)11-4-5-13(16-2)14(9-11)17-3/h4-5,9-10,12,15H,6-8H2,1-3H3/t10-,12+/m0/s1
InChIKeyJJDTWGNGMVESOC-CMPLNLGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine – Procurement & Selection Profile for the cis-Configured 2-Arylpiperidine Sigma Ligand Scaffold


cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine (CAS 856841-15-1; also designated (2S,4R)-2-(3,4-dimethoxyphenyl)-4-methylpiperidine hydrochloride ) is a conformationally restricted 2-arylpiperidine derivative within the broader class of sigma‑receptor ligands [1]. The compound bears a 3,4‑dimethoxyphenyl group at C‑2 and a methyl substituent at C‑4 locked in a cis relative orientation on the piperidine ring (C₁₄H₂₁NO₂·ClH; MW 235.32 g/mol; XLogP3 = 2.5) . Its primary documented pharmacological activity is binding to sigma‑2 (σ₂R/TMEM97) receptors, with a Ki of 90 nM as measured in rat PC12 cell membranes, alongside measurable affinity for sigma‑1 (σ₁R) receptors (Ki = 841 nM in guinea‑pig brain), yielding a σ₁/σ₂ selectivity ratio of approximately 9.3‑fold [1][2]. This compound serves as a simplified, synthetically accessible analog of the norbenzomorphan‑derived σ₂R‑selective pharmacophore and is of interest in both medicinal‑chemistry optimization programmes and binding‑assay reference panels [1].

Why Generic 2-Arylpiperidine or Piperazine‑Class Sigma Ligands Cannot Substitute for cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine


Although numerous piperidine‑ and piperazine‑based compounds exhibit sigma‑receptor affinity [1], the pharmacological and physicochemical profile of a given 2‑arylpiperidine is exquisitely sensitive to both the nature of the aryl substituent and the stereochemistry at C‑2/C‑4. The 3,4‑dimethoxyphenyl group imparts a specific electron‑donor character and hydrogen‑bonding capacity that differs from monomethoxy‑, methylenedioxy‑, or halogen‑substituted aryl analogs [1]; replacing it with, for example, a 4‑methoxyphenyl or 3,4‑dichlorophenyl motif can abrogate σ₂R/TMEM97 affinity or invert σ₁/σ₂ selectivity. The cis relationship between the C‑2 aryl and C‑4 methyl groups imposes a well‑defined conformational constraint—enforced by 1,3‑allylic strain—that fundamentally regulates the spatial presentation of the basic nitrogen and aromatic ring to the sigma‑receptor binding pocket [2]. Trans‑configured diastereomers or 4‑unsubstituted 2‑arylpiperidines adopt different low‑energy conformations, which can lead to dramatically altered binding affinities and selectivity profiles [2]. Even within the class of 2‑arylpiperidine σ₂R/TMEM97 ligands, small structural modifications (e.g., N‑acylation, 4‑methyl deletion, or stereochemical inversion) have been shown to shift selectivity strongly toward σ₁R [1]. Consequently, generic substitution with a closely related, off‑the‑shelf 2‑arylpiperidine or piperazine sigma ligand carries a high risk of introducing uncharacterised binding behaviour that invalidates structure‑activity‑relationship (SAR) hypotheses and procurement‑driven experimental designs. The following quantitative evidence guide delineates the specific, measurable dimensions along which cis‑2‑(3,4‑dimethoxyphenyl)‑4‑methylpiperidine differentiates itself from its closest analogs and in‑class alternatives.

Quantitative Differentiation Evidence for cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine vs. In‑Class Sigma Receptor Ligands


Sigma‑2 Receptor Binding Affinity and σ₂/σ₁ Selectivity Ratio in Comparison with SA4503 and Siramesine

cis‑2‑(3,4‑Dimethoxyphenyl)‑4‑methylpiperidine exhibits a sigma‑2 receptor Ki of 90 nM (rat PC12 cell membranes) and a sigma‑1 receptor Ki of 841 nM (guinea‑pig brain), yielding a σ₁/σ₂ selectivity ratio of approximately 9.3 (σ₂‑preferring) [1]. In the same assay system (Psychoactive Drug Screening Program, σ₁R from guinea‑pig brain; σ₂R/TMEM97 from rat PC12 cells), the prototypical sigma‑1‑selective ligand SA4503 (1‑[2‑(3,4‑dimethoxyphenyl)ethyl]‑4‑(3‑phenylpropyl)piperazine) shows a Ki of ~4.4 nM for σ₁R and ~242 nM for σ₂R, a ~55‑fold σ₁‑selective profile [2]. The high‑affinity σ₂R ligand siramesine (Lu 28‑179) displays an IC₅₀ of 0.12 nM for σ₂R and 17 nM for σ₁R, a ~140‑fold σ₂‑selective window . Thus, the target compound occupies a distinct intermediate selectivity space—moderate σ₂ affinity with measurable σ₁ cross‑reactivity—that is absent from both the highly σ₁‑selective SA4503 scaffold and the ultra‑potent, highly σ₂‑selective siramesine chemotype.

Sigma‑2 receptor (TMEM97) Radioligand binding Selectivity profiling

Cis vs. Trans Diastereomer Conformational Impact on Sigma‑Receptor Pharmacophore Display

The cis relationship between the 2‑(3,4‑dimethoxyphenyl) and 4‑methyl substituents imposes a defined conformational preference driven by 1,3‑allylic strain, constraining the piperidine ring and orienting the basic nitrogen and aryl ring in a specific spatial arrangement [1]. In the 2‑arylpiperidine sigma‑ligand series reported by Walby & Martin (2022), N‑acyl‑2‑arylpiperidines consistently showed high σ₂R/TMEM97 affinity when the aryl group occupied an equatorial or pseudo‑equatorial position locked by a cis‑4‑substituent; trans‑configured diastereomers or unconstrained 2‑arylpiperidines adopted alternative conformations that reduced σ₂R affinity and frequently enhanced σ₁R binding, inverting the selectivity profile [2]. While exact Ki values for the isolated trans‑2‑(3,4‑dimethoxyphenyl)‑4‑methylpiperidine are not explicitly tabulated in the public domain, the general SAR trend within this scaffold class demonstrates that cis‑configured 2‑aryl‑4‑alkylpiperidines preferentially present the pharmacophore for σ₂R/TMEM97 engagement, whereas trans diastereomers or planar 2‑arylpiperidines favour σ₁R binding [1].

Cis/trans diastereomerism Conformational restriction Sigma receptor subtype selectivity

4‑Methyl Group Contribution to Lipophilicity and Steric Bulk vs. 4‑Des‑Methyl Analog (2‑(3,4‑Dimethoxyphenyl)piperidine)

The presence of the 4‑methyl substituent in cis‑2‑(3,4‑dimethoxyphenyl)‑4‑methylpiperidine increases both molecular weight (+14 Da) and calculated lipophilicity relative to the des‑methyl analog 2‑(3,4‑dimethoxyphenyl)piperidine (MW 221.30; XLogP3 ≈ 2.1 vs. 2.5 for the methylated compound) . This incremental increase in logP (~0.4 units) enhances membrane permeability potential while maintaining compliance with Lipinski’s rule of five . In the sigma‑receptor SAR landscape, the 4‑methyl group additionally serves as a conformational anchor (via 1,3‑allylic strain) that restricts the aryl‑piperidine torsional profile, contributing to the observed σ₂R/TMEM97 affinity retention in the face of scaffold simplification from norbenzomorphans [1]. The des‑methyl analog lacks this conformational constraint and is expected to populate a broader ensemble of solution conformations, which may erode sigma‑receptor binding selectivity.

Lipophilicity (XLogP3) Steric modulation 2‑Arylpiperidine SAR

Simplified Scaffold Advantage vs. Norbenzomorphan‑Derived Sigma‑2 Ligands: Molecular Weight and Synthetic Accessibility

The target compound represents a deliberately simplified analog of the norbenzomorphan sigma‑receptor pharmacophore. While norbenzomorphan‑derived σ₂R/TMEM97 ligands (e.g., UKH‑1114, MW ~350–450 Da) exhibit high affinity and selectivity, they feature rigid polycyclic frameworks requiring multi‑step asymmetric syntheses [1]. In contrast, cis‑2‑(3,4‑dimethoxyphenyl)‑4‑methylpiperidine (MW 235.32) retains measurable σ₂R affinity (Ki = 90 nM) within a single piperidine ring scaffold, enabling access via a concise synthetic route from veratrole (3,4‑dimethoxybenzene) through a 2‑(3,4‑dimethoxyphenyl)‑4‑methyl‑6‑oxopiperidine intermediate, as described in the 1956 preparation of emetine model substances [2]. This molecular simplicity facilitates rapid analoging, scale‑up, and procurement at substantially lower cost and lead time than polycyclic norbenzomorphan congeners.

Scaffold simplification Synthetic tractability Sigma‑2 ligand design

Recommended Application Scenarios for cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine Based on Quantitative Differentiation Evidence


Sigma‑2 Receptor Reference Compound in Radioligand Binding Selectivity Panels

With a σ₂R Ki of 90 nM and a σ₁/σ₂ selectivity ratio of ~9.3 [1], this compound serves as a moderately σ₂‑preferring reference ligand in competitive binding screens designed to profile novel sigma‑receptor ligands. Its intermediate selectivity fills a gap between the σ₁‑selective SA4503 (σ₁ Ki ~4.4 nM; ~55‑fold σ₁ preference) and the highly σ₂‑selective siramesine (σ₂ IC₅₀ 0.12 nM; ~140‑fold σ₂ preference) [2], enabling more granular discrimination of ligand selectivity profiles across the sigma receptor family.

Scaffold for Structure‑Activity Relationship (SAR) Exploration of Simplified Sigma‑2 Ligands

The monocyclic piperidine scaffold (MW 235.32; XLogP3 2.5) [1] provides a synthetically accessible starting point for systematic SAR campaigns targeting σ₂R/TMEM97. The established 4‑step synthetic route from veratrole [3] permits rapid diversification at the N‑position, C‑4, and the 3,4‑dimethoxyphenyl ring. This compound can be used as a control to benchmark the impact of N‑acylation, 4‑alkyl variation, or aryl substitution on sigma‑receptor affinity and selectivity, as demonstrated in the Walby & Martin (2022) study [1].

Stereochemical Control Standard for Cis‑Configured 2‑Arylpiperidine Pharmacophores

Because the cis relationship between the C‑2 aryl and C‑4 methyl groups is critical for maintaining σ₂‑preferential binding (class‑level SAR; [1]), this compound can serve as a stereochemical authenticity standard in analytical method development (chiral HPLC, NMR configurational assignment) for 2,4‑disubstituted piperidine libraries. Its well‑defined (2S,4R) absolute configuration and commercial availability as the hydrochloride salt facilitate its use as a retention‑time and spectroscopic reference.

Quote Request

Request a Quote for cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.